6,4'-Dimethoxyflavone

Description

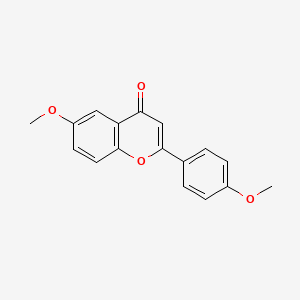

Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

6-methoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-10H,1-2H3 |

InChI Key |

ANVFDWBCVDQNEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |

Synonyms |

6-Methoxy-2-(4-Methoxy-phenyl)-Chromen-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6,4'-Dimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Foreword

6,4'-Dimethoxyflavone, a member of the flavonoid family, is a naturally occurring organic compound that has garnered significant interest within the scientific community. Flavonoids, as a class, are renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of methoxy groups in this compound influences its physicochemical properties and biological activity, making it a molecule of interest for further investigation and potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and characterization of this important flavone, offering both theoretical insights and practical methodologies for researchers in the field.

I. Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established methods for flavone synthesis. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability. Two of the most common and reliable methods are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone intermediate.

A. The Baker-Venkataraman Rearrangement Route

This classical method involves the conversion of a 2'-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone core.

Conceptual Workflow:

Figure 2: Chalcone cyclization route to this compound.

Causality Behind Experimental Choices:

-

Claisen-Schmidt Condensation: This base-catalyzed condensation reaction between an acetophenone and a benzaldehyde is a straightforward and efficient method for constructing the α,β-unsaturated ketone system of the chalcone.

-

Oxidative Cyclization: The conversion of the chalcone to the flavone requires an oxidizing agent. A system of iodine in dimethyl sulfoxide (DMSO) is a widely used and effective reagent for this transformation. [1]The iodine acts as a catalyst in the oxidative dehydrogenation process.

II. Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound via Chalcone Cyclization

Step 1: Synthesis of 2'-Hydroxy-4,5'-dimethoxychalcone

-

In a round-bottom flask, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (50 mL).

-

To this solution, add a 50% aqueous solution of potassium hydroxide (10 mL) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

A yellow solid will precipitate. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it in a desiccator.

-

The crude chalcone can be purified by recrystallization from ethanol to afford bright yellow crystals.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the purified 2'-hydroxy-4,5'-dimethoxychalcone (2.84 g, 10 mmol) in dimethyl sulfoxide (DMSO) (30 mL).

-

Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.

-

Heat the reaction mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.

-

A solid precipitate will form. Filter the solid, wash it with water, and then dry it.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain a crystalline solid.

III. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

A. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the A and B rings, a singlet for the H-3 proton, and singlets for the two methoxy groups. |

| ¹³C NMR | Resonances for all 17 carbon atoms, including the carbonyl carbon, aromatic carbons, and the methoxy carbons. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₇H₁₄O₄, along with characteristic fragmentation patterns. |

| FTIR | Characteristic absorption bands for the carbonyl group (C=O), aromatic C=C stretching, and C-O stretching of the ether linkages. |

Table 1: Summary of expected spectroscopic data for this compound.

B. Data Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern. Key expected signals include:

-

A singlet for the H-3 proton, typically appearing around 6.5-7.0 ppm.

-

A set of signals for the protons on the A-ring (H-5, H-7, H-8). The specific coupling patterns and chemical shifts will depend on the substitution.

-

An AA'BB' system for the protons on the 4'-methoxyphenyl B-ring, with doublets for H-2'/H-6' and H-3'/H-5'.

-

Two distinct singlets for the methoxy groups, typically in the range of 3.8-4.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C-4) is typically found downfield, around 175-180 ppm. The chemical shifts of the methoxy carbons are expected around 55-60 ppm. [2] 2. Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₇H₁₄O₄), the expected molecular ion peak [M]⁺ would be at m/z 282. The fragmentation pattern of flavonoids is well-studied and often involves retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings. [3] 3. Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands to look for include:

-

A strong absorption band around 1630-1650 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) of the pyranone ring.

-

Bands in the region of 1500-1600 cm⁻¹ due to aromatic C=C stretching vibrations.

-

Strong C-O stretching bands for the ether linkages of the methoxy groups, typically observed in the 1000-1300 cm⁻¹ region.

IV. Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

-

Reagents: Many of the reagents used, such as potassium hydroxide, sulfuric acid, and iodine, are corrosive or toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents like ethanol, DMSO, and pyridine are flammable and may have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic routes and the interpretation of analytical data, researchers can confidently prepare and validate this important flavonoid for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The methodologies outlined herein are robust and can be adapted for the synthesis of other related flavonoid derivatives.

VI. References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gunda, G. K., & Kumar, S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 01-08.

-

Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.

-

Zhang, J., et al. (2016). Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy. Journal of Chinese Mass Spectrometry Society, 37(4), 313-320.

-

Fatokun, A. A., et al. (2014). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 171(12), 3096-3108.

-

Wen, L., et al. (2017). Structure, bioactivity, and synthesis of methylated flavonoids. Annals of the New York Academy of Sciences, 1398(1), 120-129.

-

Mahal, H. S., & Venkataraman, K. (1934). A new synthesis of flavones. Current Science, 4, 214-215.

-

Allan, J., & Robinson, R. (1924). A synthesis of flavones and flavonols. Journal of the Chemical Society, Transactions, 125, 2192-2195.

-

Doshi, R., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1615-1620.

Sources

The Botanical Architect: A Technical Guide to the Natural Sourcing and Isolation of 6,4'-Dimethoxyflavone

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of 6,4'-dimethoxyflavone. This document navigates the landscape of its natural origins, details meticulous protocols for its isolation and purification, and delves into its biosynthesis and chemical synthesis. Furthermore, it provides a thorough framework for its analytical characterization and touches upon its significant biological activities. This guide is structured to empower researchers with the foundational knowledge and practical insights required to harness the potential of this promising flavonoid.

Executive Summary: The Significance of this compound

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitously present in the plant kingdom and are renowned for their wide spectrum of biological activities. Within this vast family, methoxylated flavones have garnered considerable attention due to their enhanced metabolic stability and bioavailability, which often translates to more potent pharmacological effects. This compound, a member of this esteemed group, has emerged as a molecule of interest, with preliminary studies suggesting its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. This guide provides the technical blueprint for its exploration, from natural sourcing to purified compound.

Natural Provenance: Identifying Botanical Sources

The distribution of this compound in the plant kingdom is not widespread, making the identification of rich botanical sources a critical first step for natural product chemists. While numerous plants produce dimethoxyflavones, specific isomers and their abundance can vary significantly.

Primary Botanical Sources

The most well-documented source of a closely related compound, 6,4'-dimethoxy-5,7-dihydroxyflavone, is Teucrium pilosum, a plant found in the Guizhou Province of China.[1] The genus Teucrium is known to be a rich source of various flavonoids. While direct quantification of this compound in other species is not extensively reported, the following plant families are known producers of various dimethoxyflavones and warrant investigation:

-

Lamiaceae: The family to which Teucrium belongs is a promising source.

-

Zingiberaceae: Notably, Kaempferia parviflora (black ginger), is a prominent source of various methoxyflavones, including 5,7-dimethoxyflavone.[2] While not the target compound, the prevalence of methoxylated flavones in this plant suggests the potential presence of other isomers.

-

Asteraceae: Plants within this family have also been identified as sources of various flavones.

-

Rutaceae: Various Citrus species are known to contain polymethoxylated flavones, primarily in their peels.

Table 1: Potential Botanical Sources of Dimethoxyflavones

| Plant Family | Genus/Species | Common Name | Relevant Dimethoxyflavone(s) Found |

| Lamiaceae | Teucrium pilosum | - | 6,4'-Dimethoxy-5,7-dihydroxyflavone[1] |

| Zingiberaceae | Kaempferia parviflora | Black Ginger, Thai Ginseng | 5,7-Dimethoxyflavone and other methoxyflavones[2] |

| Asteraceae | Various | - | Various flavones |

| Rutaceae | Citrus species | Citrus | Polymethoxylated flavones |

Isolation and Purification: From Plant Matrix to Pure Compound

The successful isolation of this compound hinges on a systematic approach that begins with efficient extraction and is followed by meticulous chromatographic purification. The lipophilic nature of the two methoxy groups dictates the choice of solvents and chromatographic conditions.

Solvent Extraction: Liberating the Target Molecule

The initial step involves the extraction of the flavone from the dried and powdered plant material. The choice of solvent is paramount and is guided by the polarity of the target molecule.

Protocol 3.1.1: Maceration Extraction from Teucrium pilosum

This protocol is adapted from the successful isolation of the related 6,4'-dimethoxy-5,7-dihydroxyflavone.[1]

-

Plant Material: 30 kg of dried and powdered whole plant of Teucrium pilosum.

-

Extraction Solvent: 120 L of 95% Ethanol.

-

Procedure:

-

The powdered plant material is extracted with ethanol three times at room temperature.

-

The solvent is removed under vacuum to obtain a crude residue.

-

The residue is suspended in water and partitioned successively with ethyl acetate and n-butanol.

-

The ethyl acetate fraction, which will contain the less polar flavonoids, is collected for further purification.

-

Protocol 3.1.2: Optimized Ultrasound-Assisted Extraction (UAE) for Methoxyflavones from Kaempferia parviflora

This protocol is optimized for the extraction of methoxyflavones and can be adapted for other plant materials.[3]

-

Plant Material: Dried and powdered rhizomes of Kaempferia parviflora.

-

Extraction Solvent: 95% (v/v) Ethanol.

-

Procedure:

-

The solid-to-solvent ratio is maintained at 50.00 mL/g.

-

The mixture is subjected to ultrasound-assisted extraction for approximately 16 minutes.

-

The extract is then filtered and concentrated.

-

Column Chromatography: The Purification Workhorse

Column chromatography is the cornerstone of purifying this compound from the crude extract. Normal-phase chromatography using silica gel is a highly effective method.

Protocol 3.2.1: Silica Gel Column Chromatography

This protocol is based on the purification of 6,4'-dimethoxy-5,7-dihydroxyflavone from the ethyl acetate fraction of Teucrium pilosum extract.[1]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (0-100% ethyl acetate).

-

Procedure:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield the purified this compound.

-

Caption: General workflow for the isolation and purification of this compound.

Alternative Sourcing: Chemical Synthesis

While natural product isolation is a primary route, chemical synthesis offers an alternative and often more scalable approach to obtaining this compound. The synthesis of flavones typically involves the condensation of an acetophenone derivative with a benzaldehyde derivative, followed by cyclization.

Protocol 4.1: Representative Synthesis of a Dimethoxyflavone

The following is a representative synthesis for a related dimethoxyflavone, which can be adapted for this compound by selecting the appropriate starting materials. This method involves a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.[4]

-

Chalcone Formation (Claisen-Schmidt Condensation): A suitably substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., aqueous sodium hydroxide) in ethanol at room temperature.

-

Oxidative Cyclization: The resulting chalcone is then subjected to oxidative cyclization using a catalyst such as iodine in dimethyl sulfoxide (DMSO) to form the flavone ring.

Caption: Synthetic pathway for dimethoxyflavones via chalcone intermediate.

The Blueprint of Nature: Biosynthesis

Understanding the biosynthetic pathway of this compound provides insights into its production in plants and opens avenues for metabolic engineering. The biosynthesis of flavonoids begins with the phenylpropanoid pathway.

The core flavonoid skeleton is assembled from precursors derived from the shikimate and acetate-malonate pathways. The specific methoxylation at the 6 and 4' positions is catalyzed by O-methyltransferases (OMTs), which are a diverse family of enzymes.[5]

-

Phenylpropanoid Pathway: The amino acid phenylalanine is converted to p-coumaroyl-CoA.

-

Flavonoid Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic C15 flavonoid skeleton.

-

Hydroxylation: The flavonoid backbone undergoes hydroxylation at various positions, catalyzed by cytochrome P450 monooxygenases.

-

O-Methylation: Specific O-methyltransferases (OMTs) then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 6 and 4' positions of the flavonoid ring. The identification of the specific OMTs responsible for these methylations is an active area of research.[6][7][8]

Sources

- 1. 5,7-Dihydroxy-6,4′-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

6,4'-Dimethoxyflavone: A Structural and Mechanistic Exploration of its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6,4'-Dimethoxyflavone, a naturally occurring methoxyflavone, has emerged as a promising scaffold in drug discovery, exhibiting a compelling spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The strategic placement of methoxy groups at the 6 and 4' positions of the flavone core significantly influences its pharmacokinetic profile and target interactions, rendering it a subject of intense scientific scrutiny. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, delving into the molecular mechanisms that underpin its therapeutic potential. We will explore how structural modifications of the flavone backbone impact its efficacy and selectivity, offering field-proven insights for researchers engaged in the development of novel therapeutics. This guide is designed to be a self-validating system, with detailed experimental protocols and in-text citations to authoritative sources, ensuring scientific integrity and fostering a deeper understanding of this versatile molecule.

The Flavone Core: A Privileged Scaffold in Medicinal Chemistry

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties.[1] The flavone backbone, characterized by a C6-C3-C6 carbon framework, represents a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. The substitution pattern on the A and B rings of the flavone core dictates its biological activity. Hydroxylated flavones, while often potent in vitro, can suffer from poor metabolic stability and bioavailability in vivo. In contrast, methoxylated flavones, such as this compound, often exhibit improved metabolic stability and membrane permeability, making them more attractive candidates for drug development.[2]

This compound: A Molecule of Therapeutic Interest

The methoxy groups at the 6 and 4' positions of the flavone core are critical determinants of the biological activity of this compound. These groups influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with specific biological targets. The following sections will dissect the SAR of this compound in the context of its key therapeutic applications.

Neuroprotective Effects: A Shield Against Neuronal Demise

Neurodegenerative diseases represent a significant and growing global health burden. Methoxyflavones have garnered attention for their neuroprotective properties, and this compound and its analogs are at the forefront of this research.[3]

Mechanism of Action: Inhibition of Parthanatos

A key mechanism underlying the neuroprotective effects of certain methoxyflavones is the inhibition of parthanatos, a form of programmed cell death mediated by the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] Excessive DNA damage triggers PARP-1 activation, leading to the depletion of NAD+ and ATP, and ultimately, cell death.

A crucial structure-activity relationship has been identified in this context:

-

The 4'-Methoxy Group is Essential: Studies have shown that methoxylation at the 4' position of the flavone B-ring is critical for the inhibition of parthanatos. 4'-methoxyflavone demonstrates significant neuroprotective activity, while flavones lacking this substitution are inactive.[4]

-

The 6-Methoxy Group: A Modulator of Activity: While the 4'-methoxy group is the primary driver of anti-parthanatos activity, substitutions on the A-ring, such as the 6-methoxy group, can modulate this effect.

The following diagram illustrates the simplified signaling pathway of parthanatos and the inhibitory role of 4'-methoxy-substituted flavones.

Caption: Inhibition of the Parthanatos Pathway by this compound.

Structure-Activity Relationship for Neuroprotection

| Compound | Substitution Pattern | Neuroprotective Activity (Qualitative) | Key SAR Insights | Reference(s) |

| Flavone | Unsubstituted | Inactive | The unsubstituted flavone core lacks neuroprotective activity against parthanatos. | [4] |

| 4'-Methoxyflavone | 4'-OCH₃ | Active | The 4'-methoxy group is essential for inhibiting PARP-1 mediated cell death. | [4] |

| 3',4'-Dimethoxyflavone | 3',4'-(OCH₃)₂ | Active | The addition of a 3'-methoxy group does not abolish activity and may improve metabolic stability. | [4] |

| 5,7-Dimethoxyflavone | 5,7-(OCH₃)₂ | Active | Exhibits neuroprotective effects, suggesting the importance of A-ring methoxylation in other neuroprotective pathways. | [3][5] |

| 5,7,4'-Trimethoxyflavone | 5,7,4'-(OCH₃)₃ | Active | Combines the key 4'-methoxy group with A-ring substitutions, showing potent neuroprotective effects. | [3][5] |

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol provides a framework for assessing the PARP-1 inhibitory activity of this compound and its analogs.

Principle: This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates PARP-1 inhibition.[6]

Materials:

-

Recombinant human PARP-1 enzyme[7]

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer

-

Streptavidin-HRP

-

Chemiluminescent Substrate

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compounds in assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the following in order:

-

Assay Buffer

-

Activated DNA

-

Test compound or vehicle control (DMSO)

-

Biotinylated NAD+

-

PARP-1 enzyme

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

-

Detection:

-

Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the chemiluminescent substrate to each well.

-

-

Measurement: Immediately read the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of PARP-1 activity for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for each compound.

Anti-inflammatory Properties: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Methoxyflavones have demonstrated significant anti-inflammatory potential.[8][9]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of dimethoxyflavones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway.[10] They can also inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[9]

Structure-Activity Relationship for Anti-inflammatory Activity

| Compound | Substitution Pattern | Anti-inflammatory Activity (Qualitative) | Key SAR Insights | Reference(s) |

| 7,4'-Dimethoxyflavone | 7,4'-(OCH₃)₂ | Active | Demonstrates significant inhibition of carrageenan-induced paw edema and pro-inflammatory mediators. | [9] |

| 5,7-Dimethoxyflavone | 5,7-(OCH₃)₂ | Active | Reduces levels of TNF-α and IL-6. | [11] |

| Polymethoxyflavonoids (general) | Multiple -OCH₃ groups | Generally Active | Increased methoxylation can enhance anti-inflammatory activity. | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Male Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

Test compound (this compound or analogs) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Vehicle control

-

Positive control (Indomethacin)

-

Test compound (different dose levels)

-

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Anticancer Activity: A Targeted Strike Against Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Methoxyflavones have shown promise as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of methoxyflavones is often multifactorial. The lipophilic nature of these compounds allows for better membrane permeability, leading to higher intracellular concentrations.[2] Key mechanisms include:

-

Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Interfering with pro-survival signaling pathways in cancer cells.

The following diagram illustrates the general mechanisms of anticancer activity of methoxyflavones.

Caption: Multifaceted Anticancer Mechanisms of Methoxyflavones.

Structure-Activity Relationship for Anticancer Activity

| Compound | Substitution Pattern | Anticancer Activity (Cell Line) | IC₅₀ (µM) | Key SAR Insights | Reference(s) |

| 5,7-Dimethoxyflavone | 5,7-(OCH₃)₂ | HepG2 (Liver) | 25 | The 5,7-dimethoxy substitution pattern is effective against liver cancer cells. | [14] |

| 5,4'-Dihydroxy-6,7-dimethoxyflavone | 5,4'-(OH)₂, 6,7-(OCH₃)₂ | Breast Cancer Cells | Potent | A combination of hydroxyl and methoxy groups can enhance cytotoxicity. The hydrophobic character of the 7-methoxy group is important. | [1] |

| 5,7-dihydroxy-3,6,4'-trimethoxyflavone | 5,7-(OH)₂, 3,6,4'-(OCH₃)₃ | A2058 (Melanoma) | 3.92 | Strategic placement of both hydroxyl and methoxy groups leads to potent activity against melanoma. | [1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound or analogs) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound and its analogs represent a rich source of therapeutic potential. The strategic placement of methoxy groups on the flavone scaffold is a key determinant of their biological activity, influencing their metabolic stability, target engagement, and overall efficacy. This guide has provided a comprehensive overview of the structure-activity relationships of these compounds in the context of neuroprotection, anti-inflammatory, and anticancer activities.

The future of research in this area lies in the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical translation. The experimental protocols provided herein offer a robust framework for the continued exploration of this fascinating class of molecules. As our understanding of the intricate interplay between structure and activity continues to evolve, this compound and its derivatives hold the promise of yielding next-generation therapeutics for a range of human diseases.

References

-

Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(7), 1150. [Link]

-

Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

Kim, J. E., Kim, H. J., Lee, S. Y., Kim, Y. J., Park, Y. J., & Kang, K. S. (2024). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. International Journal of Molecular Sciences, 25(5), 2919. [Link]

-

Pandurangan, K., Krishnappan, V., Subramanian, V., & Subramanyan, R. (2015). Anti-inflammatory effect of certain dimethoxy flavones. Pharmaceutical Biology, 53(12), 1793–1801. [Link]

-

Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

-

Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

-

Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 346. [Link]

-

Fatokun, A. A., Dawson, V. L., & Dawson, T. M. (2013). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British journal of pharmacology, 169(6), 1263–1278. [Link]

-

Mohd Sairazi, N. S., Sirajudeen, K. N. S., Muzaimi, M., & Sulaiman, M. R. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2469. [Link]

-

Zhang, J., et al. (2013). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. Planta Medica, 79(10), 834-840. [Link]

-

Singh, A., & Kumar, A. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(21), 15609. [Link]

-

Walle, T. (2025). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Drug Metabolism and Disposition, 35(11), 1899-1903. [Link]

-

Vtyurina, D. N., & Salozhin, S. V. (2022). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]

-

Chen, Y. C., et al. (2017). PARP Inhibition by Flavonoids Induced Selective Cell Killing to BRCA2-Deficient Cells. Evidence-Based Complementary and Alternative Medicine, 2017, 8728357. [Link]

-

ResearchGate. (n.d.). Carrageenan-induced inflammation assay, paw diameter in.... [Link]

-

Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and 7,4-Dimethoxyflavone. [Link]

-

The Journal of Phytopharmacology. (2018). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 7(4), 364-367. [Link]

-

Kim, J. H., et al. (2021). Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways. Antioxidants, 10(7), 1083. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

-

Li, H., Zhang, X., & Wang, W. (2017). Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest. African journal of traditional, complementary, and alternative medicines, 14(4), 213–220. [Link]

-

MDPI. (2023). Neuroprotection with Bioactive Compounds. [Link]

-

ResearchGate. (2025). 6,3'-dimethoxy flavonol: Evidence-based insights into anti-proliferative and apoptotic effect on osteosarcoma cells. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

ResearchGate. (2026). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). [Link]

-

de Cássia da Silveira e Sá, R., et al. (2023). Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado. Molecules, 28(20), 7118. [Link]

-

Phcogj.com. (2018). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 10(5). [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

-

Ghaffari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(4), 409–414. [Link]

-

Loh, K. Y., Mutalib, M. A., Ramasamy, R., & Ramli, N. N. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. mdpi.com [mdpi.com]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Investigating the Pro-Apoptotic Potential of 6,4'-Dimethoxyflavone in Cancer Cells

For Research Use Only.

Introduction

Flavonoids, a diverse class of plant secondary metabolites, have garnered significant attention in oncological research for their potential as anticancer agents.[1] Among these, methoxyflavones are noted for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. This document provides a detailed guide for researchers interested in exploring the capacity of 6,4'-dimethoxyflavone to induce apoptosis, a form of programmed cell death, in cancer cells.

Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1] The induction of apoptosis in malignant cells is a key mechanism of action for many successful chemotherapeutic agents. Flavonoids have been shown to trigger apoptosis through various signaling pathways.[1] While extensive research exists for some polymethoxyflavones, the specific apoptotic activity of this compound is an emerging area of investigation. This guide, therefore, draws upon the established mechanisms of closely related dimethoxyflavones to provide a foundational framework for studying the 6,4'-isomer.

Principle of Action: The Intrinsic Pathway of Apoptosis

Based on studies of related methoxyflavones, it is hypothesized that this compound may induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

A critical regulatory point in this pathway is the balance between the pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family.[2] It is proposed that this compound may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This disruption of the mitochondrial outer membrane potential (MOMP) results in the release of cytochrome c into the cytoplasm.[2]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9.[2] Caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1]

Experimental Design and Protocols

A systematic approach is essential to elucidate the pro-apoptotic effects of this compound. The following protocols provide a comprehensive workflow for investigating its mechanism of action.

I. Cell Culture and Treatment

Objective: To culture selected cancer cell lines and treat them with varying concentrations of this compound to determine its cytotoxic effects and optimal treatment conditions.

Materials:

-

Cancer cell line(s) of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer)[3][4]

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

-

Tissue culture plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed the cancer cells in appropriate tissue culture plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

-

Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Following incubation, proceed with downstream assays to assess cell viability and apoptosis.

II. Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on cancer cells and determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. For some cell lines, such as the HepG2 liver cancer cell line, an IC50 of 25 µM has been reported for the related 5,7-dimethoxyflavone.[3]

III. Visualization and Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

IV. Caspase Activity Assay

Objective: To measure the activity of key executioner caspases, such as caspase-3 and -7, to confirm the involvement of the caspase cascade in this compound-induced apoptosis.

Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can be quantified.

Materials:

-

Treated cell lysates

-

Caspase-3/7 colorimetric or fluorometric assay kit

-

Microplate reader

Protocol:

-

Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3/7 substrate solution to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control. Studies on other methoxyflavones have demonstrated a dose-dependent increase in caspase-3 activity.[5]

V. Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway, particularly the Bcl-2 family.

Protocol:

-

Protein Extraction: Lyse treated and control cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. A study on 6,3'-dimethoxy flavonol in osteosarcoma cells showed an increased Bax/Bcl-2 ratio upon treatment.[6]

Data Presentation and Interpretation

| Parameter | Method | Expected Outcome with this compound | Significance |

| Cell Viability | MTT Assay | Dose- and time-dependent decrease in cell viability; determination of IC50. | Quantifies the cytotoxic potency of the compound. |

| Apoptosis | Annexin V/PI Staining & Flow Cytometry | Increase in the percentage of Annexin V-positive cells. | Confirms that cell death occurs via apoptosis. |

| Caspase Activation | Caspase-3/7 Activity Assay | Increased colorimetric/fluorometric signal. | Demonstrates the involvement of the executioner caspases. |

| Protein Expression | Western Blot | - Decreased Bcl-2 expression- Increased Bax expression- Increased cleaved caspase-3- Increased cleaved PARP | Elucidates the molecular mechanism by confirming the modulation of key apoptotic regulators. |

Signaling Pathway and Workflow Diagrams

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Caption: Experimental workflow for investigating this compound-induced apoptosis.

References

-

Fatokun, A. A., Liu, J. O., Dawson, V. L., & Dawson, T. M. (2013). Identification through high-throughput screening of 4′-methoxyflavone and 3′,4′-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 169(6), 1263–1278. [Link]

-

Jantan, I., et al. (2025). Bioactive Methoxyflavones from Kaempferia parviflora Induce Apoptosis in Breast Cancer Cell Line. Journal of Advances in Medicine and Pharmaceutical Sciences, 4(2), 44-52. [Link]

-

Kaushik, N. K., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213-220. [Link]

-

Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1162-1175. [Link]

-

Seo, H. S., et al. (2022). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences, 23(19), 10965. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

-

Wong, R. S. Y. (2011). Apoptosis in cancer: from pathogenesis to treatment. Journal of Experimental & Clinical Cancer Research, 30(1), 87. [Link]

-

Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

-

Ahmad, A., et al. (2025). 6,3'-dimethoxy flavonol: Evidence-based insights into anti-proliferative and apoptotic effect on osteosarcoma cells. ResearchGate. [Link]

-

Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179-84. [Link]

-

Potikanond, S., et al. (2025). Isolation, in-vitro Cytotoxicity and in Silico Analysis of Polymethoxyflavones From Kaempferia Parviflora on Breast Cancer Cell Lines. Research Square. [Link]

-

Akihisa, T., et al. (2017). Relationship between Structure and Antiproliferative Activity of Polymethoxyflavones towards HL60 Cells. Anticancer Research, 37(11), 6149-6156. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: 6,4'-Dimethoxyflavone as a Reference Standard for Phytochemical Analysis

Introduction: The Role of 6,4'-Dimethoxyflavone in Analytical Science

This compound (PubChem CID: 688670) is a naturally occurring O-methylated flavone, a class of compounds belonging to the larger flavonoid family.[1] Flavonoids are widely investigated for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] As research into complex botanical extracts and traditional medicines intensifies, the need for pure, well-characterized analytical standards becomes paramount for ensuring the quality, safety, and efficacy of these products.[4][5]

The defined chemical structure and inherent stability of this compound make it an excellent reference standard for the accurate identification and quantification of structurally related flavonoids in various matrices, from raw plant materials to finished herbal products and biological samples.[6]

This document serves as a comprehensive technical guide for researchers, quality control analysts, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for the effective use of this compound as a reference standard in modern phytochemical analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties & Handling of the Standard

The integrity of any quantitative analysis begins with a thorough understanding and proper handling of the reference standard. The standard's purity, stability, and storage conditions directly impact the accuracy and reproducibility of experimental results.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| CAS Number | 15499-56-6 | Vendor Specific |

| Molecular Formula | C₁₇H₁₄O₄ | [1] |

| Molecular Weight | 282.29 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | Supplier COA |

| Purity (HPLC) | ≥ 98% | Supplier COA |

| Storage | Store at 2 - 8 °C, protected from light and moisture. | [7][8] |

Protocol: Preparation of Standard Solutions

The causality behind this protocol is to ensure complete dissolution and maintain the stability of the analyte. Methoxyflavones are generally soluble in organic solvents like methanol and acetonitrile. Storing the stock solution in the dark at low temperatures is critical to prevent photodegradation and solvent evaporation.[9][10]

-

Equipment & Reagents:

-

This compound reference standard (≥98% purity)

-

HPLC-grade methanol or acetonitrile

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Calibrated micropipettes

-

Amber glass vials for storage

-

-

Stock Solution Preparation (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of this compound standard.

-

Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with methanol. Mix thoroughly.

-

Transfer to a labeled amber glass vial and store at 2-8°C. This stock solution should be stable for several weeks, but stability should be verified.[9]

-

-

Working Standard Preparation:

-

Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase or chosen solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Application I: Quantification by HPLC-UV/PDA

High-Performance Liquid Chromatography is the gold standard for the separation, identification, and quantification of phytochemicals in complex mixtures.[11] A reversed-phase C18 column is ideal for separating moderately non-polar compounds like methoxyflavones, using a gradient of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol) to elute compounds based on their hydrophobicity.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis using an external standard method.

Caption: HPLC quantification workflow from sample preparation to final report.

Protocol: Quantification in a Plant Matrix (e.g., Kaempferia parviflora Rhizome)

This protocol is adapted from established methods for methoxyflavone analysis and is designed to be a self-validating system.[9][11][12]

-

Plant Material Extraction:

-

Accurately weigh 1.0 g of pulverized, dried plant material into a 50 mL conical tube.

-

Add 20 mL of 95% ethanol.[12] The high ethanol concentration is effective for extracting less polar methoxyflavones.

-

Sonicate in a water bath for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

-

Pool the supernatants and evaporate to dryness under reduced pressure (rotary evaporator).

-

Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of methanol.

-

Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC Instrumentation and Conditions:

-

The following conditions are a robust starting point. The gradient may need optimization depending on the specific plant matrix and co-eluting compounds. The detection wavelength is chosen based on the UV absorbance maximum for similar flavones.[13]

-

Table 2: Recommended HPLC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of flavonoids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization for potential MS coupling. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for flavonoid separation. |

| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B | A gradient allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume to avoid column overloading. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV/PDA at 265 nm | Wavelength of maximum absorbance for many dimethoxyflavones.[13] |

-

Data Analysis and Quantification:

-

Inject the prepared calibration standards (e.g., 1-100 µg/mL) to generate a calibration curve. Plot the peak area against the concentration.

-

Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.[9]

-

Inject the prepared sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Confirm peak identity using PDA spectral matching if available.

-

Using the peak area from the sample and the regression equation, calculate the concentration (C) in the injected solution (in µg/mL).

-

Calculate the final concentration in the original plant material using the following formula: Concentration (mg/g) = (C × V) / W Where:

-

C = Concentration from calibration curve (µg/mL)

-

V = Final volume of reconstituted extract (mL)

-

W = Initial weight of the plant material (g)

-

-

Method Validation Parameters

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[13]

Table 3: Typical Acceptance Criteria for HPLC Method Validation

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the signal measured is from the analyte of interest. | Peak purity analysis (PDA), comparison of retention time and UV spectrum with standard.[13] |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.99.[14] |

| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 95-105% via spike/recovery experiments.[9] |

| Precision | To measure the repeatability of the method. | Relative Standard Deviation (%RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[9] |

| LOD | The lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest concentration that can be quantified reliably. | Signal-to-Noise ratio of 10:1.[9] |

Application II: Quantification by HPTLC-Densitometry

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it highly efficient for quality control screening. It provides a visual fingerprint of the sample and allows for accurate quantification via densitometry.[13][15]

HPTLC Analysis Workflow

Caption: HPTLC-Densitometry workflow for phytochemical quantification.

Protocol: HPTLC Fingerprinting and Quantification

-

Sample and Standard Preparation:

-

Prepare sample extracts as described in section 3.2.1.

-

Prepare a concentrated stock solution of the this compound standard (e.g., 1 mg/mL) and a series of working standards for calibration.

-

-

Chromatographic Conditions:

Table 4: Recommended HPTLC Parameters

| Parameter | Recommended Setting |

| Stationary Phase | HPTLC plates, silica gel 60 F₂₅₄ |

| Application | Apply 2-10 µL of standards and samples as 8 mm bands. |

| Mobile Phase | Toluene : Chloroform : Acetone : Formic Acid (5:4:1:0.2, v/v/v/v)[13] |

| Development | Develop to a distance of 8 cm in a twin-trough chamber saturated for 20 min. |

| Drying | Air dry the plate completely. |

| Detection | Scan densitometrically at 265 nm in absorbance mode. |

-

Data Analysis:

-

Scan the developed plate using a TLC scanner.

-

Identify the band corresponding to this compound in the samples by comparing its Rf value with the standard.

-

Generate a calibration curve by plotting the peak area or height of the standard bands against their applied amounts (e.g., in ng/band).

-

Quantify the amount of this compound in the sample tracks using the regression equation from the calibration curve.

-

Conclusion

This compound serves as a robust and reliable reference standard for the analytical validation and quality control of botanical materials. The HPLC and HPTLC protocols detailed in this guide provide a framework for achieving accurate, reproducible, and trustworthy quantitative results. Proper handling of the standard, combined with systematic method validation, is essential for upholding scientific integrity in phytochemical research and the development of natural products.

References

-

Suttisri, R., et al. (2018). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Pharmacognosy Magazine, 14(54), 135-140. [Link]

-

Jantakee, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 218-226. [Link]

-

Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine, 2018, 4057456. [Link]

-

Zhang, Z. L., et al. (2008). 5,7-Dihydroxy-6,4'-dimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2195. [Link]

-

Sae-leaw, T., et al. (2024). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science, 11, 1378519. [Link]

-

Nagayoshi, H., et al. (2021). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(10), 1147-1156. [Link]

-

Sornpet, W., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis, 33(3), 332-341. [Link]

-

Al-Khayri, J. M., et al. (2022). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Horticulturae, 8(8), 713. [Link]

-

Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 688670, this compound. [Link]

-

Tangyuenyongwatana, P., et al. (2017). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassumunar Roxb rhizome extract: An application on genetic differentiation. Thai Journal of Pharmaceutical Sciences, 41(3), 117-122. [Link]

-

Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Ingenta Connect. [Link]

-

Bobokalonov, J., et al. (2021). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Molecules, 26(16), 4995. [Link]

-

World Health Organization. (1998). Quality control methods for medicinal plant materials. World Health Organization. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Shelih, A., et al. (2021). HPTLC FINGERPRINTING OF SOME THYMUS L. SPECIES. ScienceRise: Pharmaceutical Science, 4(32), 29-37. [Link]

-

Demoulin, S., et al. (2021). Quality control of herbal drugs and preparations. Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

-

Liang, Y. Z., et al. (2004). Quality control of herbal medicines. Journal of Chromatography B, 812(1-2), 53-70. [Link]

-

Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. ResearchGate. [Link]

-

Wang, L., et al. (2022). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE, 17(7), e0271010. [Link]

Sources

- 1. This compound | C17H14O4 | CID 688670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,7-Dihydroxy-6,4′-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. wlv.openrepository.com [wlv.openrepository.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. myfoodresearch.com [myfoodresearch.com]

- 13. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.uran.ua [journals.uran.ua]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 6,4'-Dimethoxyflavone for Cell Culture

Welcome to the technical support guide for 6,4'-Dimethoxyflavone. As Senior Application Scientists, we understand that realizing the full therapeutic potential of promising compounds like this compound requires overcoming practical experimental hurdles. Chief among these is its poor aqueous solubility, a common challenge with flavonoids that can lead to precipitation, inconsistent dosing, and unreliable experimental outcomes.

This guide is designed to provide you with a comprehensive understanding of the solubility challenges and to offer field-proven protocols and troubleshooting advice. We will move from standard solubilization techniques to advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific cell culture system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a naturally occurring methoxyflavone, a class of flavonoids that exhibit a range of biological activities.[1] Methoxyflavones, including this compound and its structural relatives, are investigated for their neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3][4] For instance, related methoxyflavones have been shown to inhibit neuroinflammation and protect neurons from cell death pathways like parthanatos.[2][3] Its mechanism of action often involves the modulation of key signaling pathways, making it a compound of high interest in drug discovery and development.

Q2: Why is this compound so difficult to dissolve in my cell culture medium?

The root of the problem lies in its chemical structure. The flavone backbone is largely composed of nonpolar aromatic rings, making the molecule hydrophobic or "water-fearing." While the methoxy (-OCH₃) and ketone (C=O) groups add some polarity, they are insufficient to overcome the hydrophobic nature of the core structure. Consequently, this compound is practically insoluble in water and, by extension, in aqueous cell culture media.[5] When a concentrated stock solution in an organic solvent is introduced into the aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate.

Q3: What is the standard recommended solvent for making a stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for hydrophobic compounds like this compound.[6][7] It is a strong, aprotic organic solvent that can dissolve a wide array of organic materials.[6] Vendor datasheets often indicate good solubility in DMSO, typically at concentrations of 20 mg/mL or higher. A high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is the essential first step for most cell-based assays.

Q4: My compound precipitates when I dilute my DMSO stock into the culture medium. What am I doing wrong?

This is the most common issue researchers face. You are not necessarily doing anything wrong; this is a predictable physicochemical event. The problem arises because while the compound is stable in 100% DMSO, the final concentration of DMSO in your culture medium is too low to maintain solubility. The key is to manage the dilution process carefully to avoid creating localized areas of high compound concentration in a now-aqueous environment.

Key Causes & Immediate Solutions:

-

High Stock Concentration: Your working concentration may be exceeding the solubility limit in the final medium/DMSO mixture.

-

Improper Mixing Technique: Pipetting the DMSO stock directly into the bulk medium without sufficient agitation can cause immediate, localized precipitation.

-

Temperature: Cell culture media is often used at 37°C, but may be stored cold. Adding the compound to cold media can decrease its solubility.

Refer to the Troubleshooting Guide and Protocols below for detailed, step-by-step solutions to this critical issue.

Troubleshooting Guide: Common Experimental Issues

Problem: I see a cloudy suspension or visible particles after adding my compound to the media.

-

Scientific Explanation: This is classic precipitation. The hydrophobic this compound molecules are aggregating together to minimize contact with the aqueous environment of the cell culture medium. This is often triggered by a dilution factor that drops the final DMSO concentration below the level required to keep the flavone in solution.

-

Solutions & Best Practices:

-

Pre-warm your Media: Always perform dilutions in media that has been pre-warmed to 37°C. Solubility is generally higher at warmer temperatures.

-

Improve Mixing: When adding the DMSO stock to your media, do not pipette it into a static volume. Instead, gently vortex or swirl the media while slowly adding the stock solution drop-wise.[8] This ensures rapid dispersion and avoids creating pockets of high concentration.

-